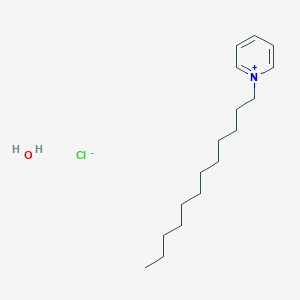

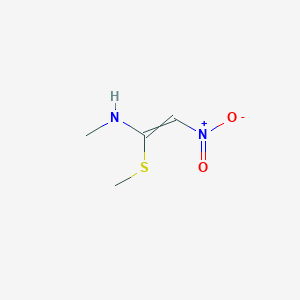

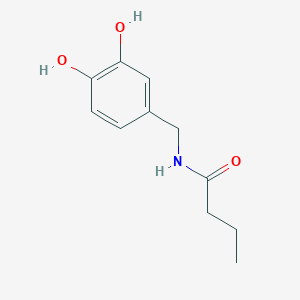

![molecular formula C12H16N2O2 B135624 1-(2,3-二氢-苯并[1,4]二氧杂环-6-基)-哌嗪 CAS No. 148245-18-5](/img/structure/B135624.png)

1-(2,3-二氢-苯并[1,4]二氧杂环-6-基)-哌嗪

描述

The compound "1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine" is a chemical structure that is of interest due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of anti-hypertensive drugs like Doxazosin. The compound features a piperazine ring, which is a common moiety in many drug molecules due to its versatility and the ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. An improved one-pot synthesis method for a similar compound, N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, has been described, which is an important intermediate for the anti-hypertensive drug Doxazosin . This process involves the reaction of ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate with piperazine, yielding higher and more consistent yields compared to previous methods. Other studies have reported the synthesis of piperazine derivatives through various methods, including nucleophilic substitution reactions and multi-step synthesis processes .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex, with the potential for polymorphism as seen in the study of 1,4-piperazine-2,5-diones, which produced different polymorphic crystalline forms . The molecular structure of a novel 1-benzhydryl-piperazine derivative has been confirmed by X-ray diffraction, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the synthesis of 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety involves treating intermediates with N-aryl-2-chloroacetamides and acyl chlorides . The reactivity of these compounds allows for the design of molecules with specific biological activities, such as bradycardic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The polymorphic forms of 1,4-piperazine-2,5-diones exhibit different hydrogen-bonding networks, which can affect their solubility and stability . The antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been evaluated, with some compounds showing significant activity against bacterial and fungal strains, as well as moderate antioxidant activity .

科学研究应用

抗高血压药物的合成和中间体

- 多沙唑嗪中间体的改进合成:已开发出一种改进的工艺来制备 N-(2,3-二氢苯并[1,4]二氧杂环-2-羰基)哌嗪,这是制备抗高血压药多沙唑嗪的重要中间体 (Ramesh、Reddy 和 Reddy,2006)。

抗抑郁应用

- 双重抗抑郁药:当与苯并[b]噻吩结合时,衍生自 2,3-二氢-(1,4-苯并二氧杂环-5-基)哌嗪的化合物显示出作为双重抗抑郁药的潜力,对 5-HT(1A) 受体具有亲和力并抑制血清素再摄取 (Silanes 等,2004)。

心动过缓药

- 心动过缓效力:合成了一系列具有哌嗪部分的 1,3‐二氢‐2H‐3‐苯并氮杂环‐2‐酮,显示出具有心动过缓效力的血管舒张和降低心率的活性 (Liang 等,2010)。

抗疟药

- 潜在的抗疟活性:某些哌嗪衍生物被发现具有抗疟活性。研究了活性衍生物和非活性衍生物的结构,以了解分子构象在产生活性中的作用 (Cunico 等,2009)。

抗糖尿病化合物

- 新型抗糖尿病药:在糖尿病大鼠模型中,哌嗪衍生物被发现是有效的抗糖尿病药,这是通过增加胰岛素分泌介导的 (Le Bihan 等,1999)。

聚合物合成

- 含生物活性分子的聚酰胺:合成含有生物活性分子(如茶碱和胸腺嘧啶)的聚酰胺,哌嗪作为结构的一部分,证明了该化合物在创造新材料方面的多功能性 (Hattori 和 Kinoshita,1979)。

抗菌和抗真菌剂

- 诺氟沙星衍生物的合成:合成了哌嗪取代的诺氟沙星衍生物,显示出作为抗菌剂的潜力 (Yadav 和 Joshi,2008)。

发光特性和电子转移

- 光致电子转移:对新型哌嗪取代的萘酰亚胺化合物的研究揭示了它们的发光特性和光致电子转移的潜力 (Gan 等,2003)。

α1-AR 拮抗剂

- α1-AR 拮抗活性:合成的 1-(苯并恶唑-2-基)哌嗪和 4-(苯并恶唑-2-基)哌啶衍生物被评估其 α1-AR 拮抗活性 (Li 等,2008)。

属性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-11-12(16-8-7-15-11)9-10(1)14-5-3-13-4-6-14/h1-2,9,13H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKOLJGPLNOPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360062 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine | |

CAS RN |

148245-18-5 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

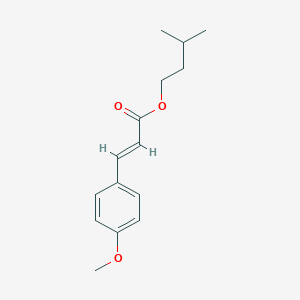

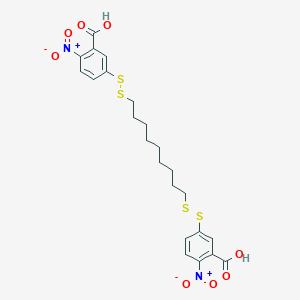

![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)

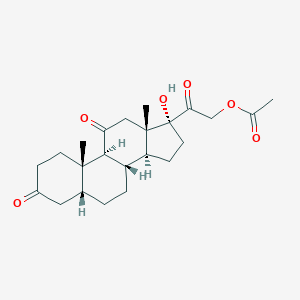

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)